molecular formula C9H13NO3S B7479023 N-(4-hydroxyphenyl)propane-1-sulfonamide

N-(4-hydroxyphenyl)propane-1-sulfonamide

Cat. No. B7479023
M. Wt: 215.27 g/mol
InChI Key: ZCSHAWXBOQBJSG-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)propane-1-sulfonamide, also known as NHPS, is an important organic compound with a wide range of applications in scientific research. It is a sulfonamide derivative of phenol, which has been used in various fields, including chemistry, biology, and pharmacology. NHPS has been extensively studied due to its unique molecular structure and properties, making it a valuable tool in scientific research.

Mechanism of Action

N-(4-hydroxyphenyl)propane-1-sulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion located in the active site of the enzyme. This binding prevents the hydration of carbon dioxide to bicarbonate and protons, which disrupts the acid-base balance in the body. This disruption can lead to a decrease in the activity of various biological processes, including the production of aqueous humor in the eye, which is important for maintaining intraocular pressure.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)propane-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. Additionally, N-(4-hydroxyphenyl)propane-1-sulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(4-hydroxyphenyl)propane-1-sulfonamide has several advantages for use in lab experiments, including its ability to selectively inhibit carbonic anhydrase activity, its low toxicity, and its stability under various conditions. However, N-(4-hydroxyphenyl)propane-1-sulfonamide also has some limitations, including its limited solubility in water and its potential to interact with other biomolecules in the body.

Future Directions

There are several future directions for the use of N-(4-hydroxyphenyl)propane-1-sulfonamide in scientific research, including the development of novel carbonic anhydrase inhibitors, the investigation of N-(4-hydroxyphenyl)propane-1-sulfonamide as a potential therapeutic agent for various diseases, and the exploration of N-(4-hydroxyphenyl)propane-1-sulfonamide as a tool for studying the role of carbonic anhydrases in biological processes. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(4-hydroxyphenyl)propane-1-sulfonamide and its potential interactions with other biomolecules.

Synthesis Methods

N-(4-hydroxyphenyl)propane-1-sulfonamide can be synthesized through several methods, including the reaction of 4-hydroxybenzenesulfonamide with 1-chloropropane in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-hydroxybenzenesulfonamide with propylene oxide in the presence of a base. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

N-(4-hydroxyphenyl)propane-1-sulfonamide has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-(4-hydroxyphenyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-2-7-14(12,13)10-8-3-5-9(11)6-4-8/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSHAWXBOQBJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)propane-1-sulfonamide

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